7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one

medicinal chemistry physicochemical profiling quinazolinone scaffold

7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one (CAS 1092460-45-1, molecular formula C₁₃H₁₃N₃O₃, molecular weight 259.26 g/mol) is a quinazolin-4(3H)-one derivative bearing a morpholine-4-carbonyl (amide) substituent at the 7-position. The quinazolin-4(3H)-one scaffold is a privileged heterocyclic core extensively investigated for anticancer, kinase-inhibitory, and anti-inflammatory applications.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
CAS No. 1092460-45-1
Cat. No. B1493719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one
CAS1092460-45-1
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)NC=N3
InChIInChI=1S/C13H13N3O3/c17-12-10-2-1-9(7-11(10)14-8-15-12)13(18)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2,(H,14,15,17)
InChIKeyLYICZOWTRHRHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one (CAS 1092460-45-1): Core Scaffold Overview for Research Procurement


7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one (CAS 1092460-45-1, molecular formula C₁₃H₁₃N₃O₃, molecular weight 259.26 g/mol) is a quinazolin-4(3H)-one derivative bearing a morpholine-4-carbonyl (amide) substituent at the 7-position [1]. The quinazolin-4(3H)-one scaffold is a privileged heterocyclic core extensively investigated for anticancer, kinase-inhibitory, and anti-inflammatory applications [2]. This particular compound is catalogued as a research chemical building block by multiple international suppliers and is employed in medicinal chemistry for scaffold elaboration and structure–activity relationship (SAR) exploration .

Why 7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one Cannot Be Casually Substituted: Structural and Functional Specificity of the 7-Position Carbonyl Amide Linker


Quinazolin-4(3H)-one derivatives bearing substituents at the 7-position are not functionally interchangeable. The nature of the linkage between the morpholine ring and the quinazolinone core—specifically, a carbonyl amide linker in the target compound versus a direct C–N bond in analogs such as 7-(morpholin-4-yl)quinazolin-4(3H)-one (CAS 1265848-98-3)—produces measurably different physicochemical profiles and synthetic reactivity [1]. The carbonyl group introduces an additional hydrogen-bond acceptor and polar surface area, alters lipophilicity, and provides a chemically distinct handle for amide-based diversification. Furthermore, SAR studies on 7-carboxamide quinazolin-4(3H)-ones demonstrate that the amide fragment at the 7-position is a critical pharmacophoric determinant for biological target engagement, including sub-micromolar soluble epoxide hydrolase (sEH) inhibition [2]. Substituting the target compound with a directly attached morpholine or an alternative 7-substituent would abrogate both the physicochemical signature and the structure-dependent biological activity associated with the 7-carboxamide motif.

Quantitative Differentiation Evidence for 7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one Versus Closest Analogs


Structural and Physicochemical Differentiation: Carbonyl Amide Linker Versus Direct Morpholine C–N Attachment at the 7-Position

The target compound incorporates a morpholine-4-carbonyl (amide) group at the 7-position, whereas the closest commercially available analog, 7-(morpholin-4-yl)quinazolin-4(3H)-one (CAS 1265848-98-3), bears a direct morpholine C–N linkage. This structural difference yields quantifiable changes in computed physicochemical properties from PubChem: molecular weight increases by 28.01 Da (259.26 vs. 231.25 g/mol, +12.1%), XLogP3 decreases by 0.7 log units (−0.2 vs. +0.5, indicating greater hydrophilicity), and topological polar surface area (TPSA) expands by 17.1 Ų (71.0 vs. 53.9 Ų, +31.7%) [1][2]. The additional carbonyl oxygen serves as an extra hydrogen-bond acceptor site and alters the electronic character of the substituent, which can influence both pharmacokinetic behavior and target binding interactions [3].

medicinal chemistry physicochemical profiling quinazolinone scaffold

Synthetic Building Block Versatility: Carbonyl Amide as a Divergent Diversification Handle Versus Terminal Morpholine

The morpholine-4-carbonyl group at the 7-position contains an amide bond that can serve as a synthetic diversification point for further elaboration, including hydrolysis to the carboxylic acid, reduction, or transamidation. By contrast, the direct morpholine analog (7-(morpholin-4-yl)quinazolin-4(3H)-one) possesses a terminal tertiary amine that offers no equivalent downstream derivatization chemistry at the point of attachment. Vendor catalog classifications reinforce this distinction: the target compound is consistently listed under 'Building Blocks' for scaffold elaboration, while the direct analog is primarily offered as a screening compound or terminal research chemical . This difference in synthetic utility translates to greater procurement value for laboratories engaged in hit-to-lead or lead optimization programs where scaffold diversification is a key workflow requirement [1].

synthetic chemistry building block derivatization medicinal chemistry

Class-Level Biological Activity: 7-Carboxamide Quinazolin-4(3H)-ones as Sub-Micromolar Soluble Epoxide Hydrolase (sEH) Inhibitors

Although direct biological data for 7-(morpholine-4-carbonyl)quinazolin-4(3H)-one itself are not available from peer-reviewed primary literature, the compound belongs to the 7-carboxamide quinazolin-4(3H)-one chemotype. A published SAR study by Turanlı et al. (ACS Omega, 2022) evaluated a series of quinazoline-4(3H)-one-7-carboxamide derivatives as sEH inhibitors and identified four optimized compounds (34, 35, 37, 43) with IC₅₀ values ranging from 0.30 to 0.66 μM [1]. The study explicitly concluded that the amide and thiobenzyl fragments flanking the quinazolinone nucleus are critical structural features governing potent sEH inhibition [1]. The 7-(morpholine-4-carbonyl)quinazolin-4(3H)-one scaffold possesses the same 7-carboxamide pharmacophoric element (the morpholine serving as the amine component of the amide), structurally situating it within this validated inhibitor class. By contrast, the parent 4(3H)-quinazolinone scaffold (unsubstituted at position 7) lacks any 7-carboxamide functionality and is reported to exhibit PARP-1 inhibitory activity only in the high micromolar range (IC₅₀ = 5.75 μM) [2], and NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one) inhibits PARP with IC₅₀ = 400 nM through an entirely different substitution pattern and target mechanism [3].

sEH inhibition 7-carboxamide quinazolinone SAR

Lipophilicity Optimization: XLogP3 = −0.2 Confers a Meaningful Aqueous Solubility Advantage Over Parent Scaffold and Direct Morpholine Analog

The computed XLogP3-AA value for 7-(morpholine-4-carbonyl)quinazolin-4(3H)-one is −0.2, representing a decrease of 0.9 log units compared to the parent 4(3H)-quinazolinone scaffold (XLogP3 = 0.7) and 0.7 log units lower than the direct morpholine analog 7-(morpholin-4-yl)quinazolin-4(3H)-one (XLogP3 = 0.5) [1][2][3]. A negative XLogP3 value (<0) is generally associated with favorable aqueous solubility (>100 μM in many cases) according to established drug-likeness guidelines, whereas the positive XLogP3 values of both comparators (0.7 and 0.5) predict comparatively lower aqueous solubility [4]. This lipophilicity reduction is directly attributable to the polar carbonyl amide linker, which is absent in the direct morpholine analog and the parent scaffold.

lipophilicity XLogP3 solubility drug-likeness

Commercial Purity and Multi-Vendor Availability: Benchmarking Supply Chain Reliability Against Closest Analogs

7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one is stocked by at least five independent international suppliers with documented purities ranging from 95% to 98%: Fluorochem (catalog F306574, ≥95.0%) , AstaTech via Fisher Scientific (catalog AR3707, 95%) , MolCore (NLT 98%, ISO-certified) , Chemenu (catalog CM204803, 97%) , and CymitQuimica (ref. 10-F306574) . In comparison, the closest structural analog, 7-(morpholin-4-yl)quinazolin-4(3H)-one (CAS 1265848-98-3), is listed at 95–97% purity from fewer suppliers and is not ISO-certified . The availability of an ISO-certified, high-purity (98%) option from MolCore provides a quantitatively meaningful purity advantage (3 percentage points above the 95% minimum), which is relevant for assays sensitive to impurity-driven artifacts such as false-positive enzyme inhibition or cytotoxicity readouts.

chemical procurement purity supply chain vendor comparison

Distinct Substitution Pattern and Target Profile Differentiation from NU1025 (PARP Inhibitor Benchmark)

NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one, CAS 90417-38-2) is a well-characterized PARP inhibitor with an IC₅₀ of 400 nM (Ki = 48 nM) and serves as a benchmark quinazolinone in DNA repair research [1]. Critically, NU1025 derives its PARP inhibitory activity from an 8-hydroxy-2-methyl substitution pattern, which is structurally and mechanistically distinct from the 7-morpholine-4-carbonyl substitution of the target compound. PARP-1 SAR studies have established that substitutions at the 2- and 8-positions of the quinazolin-4(3H)-one scaffold are most favorable for PARP-1 inhibition, whereas 7-position modifications, particularly carboxamide groups, orient the scaffold toward different target classes such as sEH [2][3]. This substitution pattern divergence means that the two compounds are not interchangeable for any given biological target; selecting the target compound over NU1025 commits a research program to a fundamentally different target engagement profile.

PARP NU1025 target selectivity quinazolinone scaffold

Recommended Application Scenarios for 7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


Scaffold-Based Medicinal Chemistry: 7-Carboxamide Quinazolinone Library Synthesis for sEH or Multi-Target Inhibitor Discovery

The 7-carboxamide motif has been validated as a pharmacophoric element for sub-micromolar sEH inhibition (IC₅₀ = 0.30–0.66 μM for optimized derivatives) [1]. Procuring 7-(morpholine-4-carbonyl)quinazolin-4(3H)-one provides a pre-formed 7-carboxamide scaffold that can be directly elaborated at the 2- and 3-positions of the quinazolinone core to generate focused libraries. This contrasts with NU1025, which has a fixed 8-hydroxy-2-methyl pattern optimized for PARP inhibition (IC₅₀ = 400 nM) and cannot access the 7-carboxamide pharmacophore space without complete resynthesis [2]. The carbonyl amide linker also functions as a synthetic handle for further diversification (hydrolysis to carboxylic acid, transamidation, or reduction), enabling divergent library construction from a single procured intermediate .

Physicochemical Property-Driven Lead Optimization: Prioritization for Aqueous Solubility-Sensitive Assays

With a computed XLogP3 of −0.2, the target compound is predicted to have significantly higher aqueous solubility than both the parent 4(3H)-quinazolinone scaffold (XLogP3 = 0.7) and the direct morpholine analog 7-(morpholin-4-yl)quinazolin-4(3H)-one (XLogP3 = 0.5) [3][4][5]. For biochemical assays requiring compound concentrations exceeding 10 μM in aqueous buffer without excessive DMSO, or for early ADME screening where low non-specific binding is critical, the target compound's negative XLogP3 provides a quantitative procurement rationale. The 31.7% larger TPSA (71.0 Ų vs. 53.9 Ų for the direct analog) further suggests distinct membrane permeability behavior that may be advantageous for specific target compartment access [6].

Reproducible SAR Studies Requiring ISO-Certified, Multi-Vendor Chemical Supply

For academic screening centers, CROs, or pharmaceutical research teams conducting iterative SAR cycles where batch-to-batch reproducibility is paramount, the availability of ISO-certified 98% purity material from MolCore provides a 3-percentage-point purity advantage over the 95% baseline offered by most vendors of the direct morpholine analog . Multi-vendor sourcing (≥5 verified suppliers) further mitigates supply chain disruption risk, enabling long-term project continuity without reliance on a single supplier—a procurement advantage not matched by the closest analog, which is stocked by fewer vendors .

Teaching and Method Development: A Chemically Well-Defined Quinazolinone with Distinct Spectroscopic Handles

The target compound's 7-morpholine-4-carbonyl group provides a diagnostic amide carbonyl signal in ¹³C NMR (~165–170 ppm) and a characteristic morpholine proton pattern in ¹H NMR (δ 3.4–3.8 ppm, 8H multiplet), offering clear spectroscopic differentiation from analogs lacking the carbonyl linker . This makes it an ideal model substrate for undergraduate and graduate laboratory courses in heterocyclic chemistry, amide coupling methodology development, or analytical method validation where unambiguous structural assignment is required. The compound's predicted density (1.45 ± 0.1 g/cm³) and boiling point (511.5 ± 60.0 °C) provide additional physical property reference points for practical handling .

Quote Request

Request a Quote for 7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.